BenchChemオンラインストアへようこそ!

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Lipophilicity Hydrogen-bonding Drug-likeness

N-(2,3-Dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide (CAS 2310157-27-6) is a synthetic azetidine-1-carboxamide derivative bearing a 2,3-dimethoxyphenyl urea moiety and a 2,2,2-trifluoroethoxy substituent at the azetidine 3‑position. Its molecular formula is C₁₄H₁₇F₃N₂O₄ (MW 334.29 g/mol, XLogP3-AA 1.9).

Molecular Formula C14H17F3N2O4
Molecular Weight 334.295
CAS No. 2310157-27-6
Cat. No. B2713281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
CAS2310157-27-6
Molecular FormulaC14H17F3N2O4
Molecular Weight334.295
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OCC(F)(F)F
InChIInChI=1S/C14H17F3N2O4/c1-21-11-5-3-4-10(12(11)22-2)18-13(20)19-6-9(7-19)23-8-14(15,16)17/h3-5,9H,6-8H2,1-2H3,(H,18,20)
InChIKeyMBQRKUYHOKUSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS 2310157-27-6: A Specialized Azetidine Scaffold for Kinase Inhibitor R&D


N-(2,3-Dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide (CAS 2310157-27-6) is a synthetic azetidine-1-carboxamide derivative bearing a 2,3-dimethoxyphenyl urea moiety and a 2,2,2-trifluoroethoxy substituent at the azetidine 3‑position. Its molecular formula is C₁₄H₁₇F₃N₂O₄ (MW 334.29 g/mol, XLogP3-AA 1.9) . The azetidine core serves as a conformationally constrained scaffold in medicinal chemistry, particularly for type‑II kinase inhibitors, where the trifluoroethoxy group enhances lipophilicity and metabolic stability while the dimethoxyphenyl moiety introduces unique hydrogen‑bonding features distinct from simple aniline derivatives .

Why Generic Azetidine Analogs Cannot Replace N-(2,3-Dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide in Structure–Activity Relationship Studies


Systematic exploration of the azetidine scaffold for kinase inhibition demonstrates that small structural modifications cause dramatic swings in potency and selectivity. Ikegashira et al. showed that changing the substituent on the azetidine nitrogen or altering the aryl urea group could shift CSF-1R IC₅₀ values from single‑digit nanomolar to nearly inactive levels . Consequently, simply interchanging the 2,3-dimethoxyphenyl group with other aryl or alkyl variants is expected to disrupt key binding interactions, while replacing the 2,2,2-trifluoroethoxy moiety with non‑fluorinated alkoxy groups would alter lipophilicity and metabolic stability . Generic azetidine derivatives that lack the precise 2,3-dimethoxyphenyl–trifluoroethoxy pharmacophore pair cannot reproduce the structure–activity profile intended for this highly functionalized synthon.

Quantitative Differentiation Evidence for N-(2,3-Dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS 2310157-27-6


Lipophilicity and Hydrogen‑Bonding Capacity Comparison with Unsubstituted Phenyl Analog

The target compound exhibits a computed XLogP3-AA of 1.9, whereas the unsubstituted N-phenyl analog (N-phenyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide) has a computed XLogP3-AA of ~2.3 . The 2,3-dimethoxy substitution lowers lipophilicity by ~0.4 log units, consistent with the polar surface area increase from ~49 Ų to ~60 Ų. This modulated lipophilicity may improve aqueous solubility and reduce nonspecific protein binding compared to the simpler phenyl analog.

Lipophilicity Hydrogen-bonding Drug-likeness

Hydrogen‑Bond Acceptor Capacity Relative to Non‑Fluorinated Alkoxy Analog

The 2,2,2-trifluoroethoxy substituent introduces three electronegative fluorine atoms, increasing the H‑bond acceptor count to 7 compared to 5 for the non‑fluorinated ethoxy analog (N-(2,3-dimethoxyphenyl)-3-ethoxyazetidine-1-carboxamide) . Fluorination is well‑established to enhance metabolic stability by blocking oxidative metabolism at the α‑carbon .

Metabolic stability Electron withdrawing Fluorine

Molecular Recognition Potential via 2,3‑Dimethoxyphenyl Motif

The 2,3‑dimethoxyphenyl group is isosteric with the 3‑methoxy‑4‑(2‑methoxyethoxy)phenyl moiety found in clinical candidate JTE‑952, a type‑II CSF‑1R inhibitor (IC₅₀ = 20 nM in cellular assay) . While no direct activity data exist for the target compound, the dimethoxy substitution pattern is known to engage the DFG‑out hydrophobic back pocket via orthogonal hydrogen bonds mediated by the methoxy oxygen atoms . In contrast, simple N‑phenyl or N‑benzyl analogs cannot achieve this dual hydrogen‑bond interaction, potentially reducing kinase selectivity.

Kinase selectivity Type‑II inhibitor DFG‑out pocket

Synthetic Tractability and Intermediate Pricing Transparency

The target compound is commercially available from multiple suppliers at research‑grade purity (≥95%) . While exact pricing varies, its molecular complexity (MW 334 g/mol, 7 H‑bond acceptors) positions it as a moderately priced advanced intermediate. In contrast, the simpler N‑phenyl analog is less expensive but lacks the differentiated hydrogen‑bonding and lipophilicity profile, while the fully elaborated JTE‑952 clinical candidate is restricted and orders-of-magnitude more costly. For early‑stage discovery, the target compound offers a balance of structural novelty and commercial accessibility.

Chemical procurement Building block Cost‑efficiency

Priority Application Scenarios for N-(2,3-Dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS 2310157-27-6


Design of Selective Type‑II Kinase Inhibitor Libraries

The 2,3‑dimethoxyphenyl and trifluoroethoxy groups map well onto the pharmacophore requirements of DFG‑out kinase pockets, as evidenced by the JTE‑952 series . The target compound can serve as a modular intermediate for parallel synthesis of focused libraries targeting CSF‑1R, cFMS, and related kinases .

Lead Optimization Programs Requiring Balanced Lipophilicity

With a computed XLogP3 of 1.9, the compound occupies a favorable lipophilicity window (logP 1‑3) for oral bioavailability. Its lower logP compared to the unsubstituted phenyl analog (Δ≈ –0.4) may reduce CYP‑related liabilities while maintaining membrane permeability .

Metabolic Stability‑Focused Medicinal Chemistry

The trifluoroethoxy group blocks a common site of oxidative metabolism, as established by fluorine‑mediated metabolic shielding principles . Incorporating this precursor into lead series can provide early SAR around metabolic soft spots .

Cost‑Effective Academic Probe Synthesis

Commercial availability at ≥95% purity from multiple suppliers eliminates the need for custom synthesis, enabling academic labs to rapidly synthesize and test azetidine‑based chemical probes for target identification or phenotypic screening .

Quote Request

Request a Quote for N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.